![molecular formula C8H7NO2S B1478576 (5-(Thiophen-3-yl)isoxazol-4-yl)methanol CAS No. 2091608-87-4](/img/structure/B1478576.png)
(5-(Thiophen-3-yl)isoxazol-4-yl)methanol
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Overview
Description
(5-(Thiophen-3-yl)isoxazol-4-yl)methanol, also known as 5-TIM, is a novel compound with a wide range of potential applications. It is a derivative of isoxazole and has a thiophene ring as its core structure. 5-TIM has been studied extensively in the past few years due to its interesting and diverse biological activities. It has been shown to possess anti-inflammatory, anti-oxidative, anti-cancer, and anti-bacterial properties, among many others.
Scientific Research Applications
Acetylcholinesterase Inhibitors
Isoxazoles, including (5-(Thiophen-3-yl)isoxazol-4-yl)methanol, have been studied for their potential as acetylcholinesterase (AChE) inhibitors . AChE is a common target for the treatment of early stages of Alzheimer’s disease . The isoxazoles were synthesized and evaluated as inhibitors of AChE .
Alzheimer’s Disease Treatment
The same study also highlighted the potential of isoxazoles in the treatment of Alzheimer’s disease . The most potent compound in the series exhibited a moderate inhibitory activity .
Bioinformatic Design
Isoxazoles have been used in bioinformatic design as part of the structure of the compound for de-novo design . Molecular docking models of the ligand-AChE complexes suggest that the compound is located on the periphery of the AChE active site .
Pharmaceuticals
Isoxazoles show numerous applications in diverse areas such as pharmaceuticals . They are found in natural sources and are essential to life in several ways .
Agro-Chemistry
Isoxazoles are also found in natural sources such as insecticides, plant growth regulators . They show numerous applications in agro-chemistry .
Industry Applications
Isoxazoles, including (5-(Thiophen-3-yl)isoxazol-4-yl)methanol, have numerous applications in industry . They are also found in pigment functions .
properties
IUPAC Name |
(5-thiophen-3-yl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-4-7-3-9-11-8(7)6-1-2-12-5-6/h1-3,5,10H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVMXTVODGWNSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NO2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-3-yl)isoxazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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